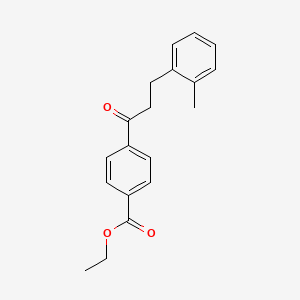

4'-Carboethoxy-3-(2-methylphenyl)propiophenone

Description

4'-Carboethoxy-3-(2-methylphenyl)propiophenone is a propiophenone derivative characterized by a carboethoxy (ethyl ester) group at the 4' position of the benzoyl moiety and a 2-methylphenyl substituent at the 3-position of the propanone chain.

Properties

IUPAC Name |

ethyl 4-[3-(2-methylphenyl)propanoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O3/c1-3-22-19(21)17-10-8-16(9-11-17)18(20)13-12-15-7-5-4-6-14(15)2/h4-11H,3,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXVIRVCEMJBLRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)CCC2=CC=CC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644013 | |

| Record name | Ethyl 4-[3-(2-methylphenyl)propanoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898789-32-7 | |

| Record name | Ethyl 4-[3-(2-methylphenyl)propanoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Carboethoxy-3-(2-methylphenyl)propiophenone typically involves the reaction of 2-methylbenzaldehyde with ethyl acetoacetate in the presence of a base, followed by a Claisen-Schmidt condensation reaction . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium hydroxide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 4’-Carboethoxy-3-(2-methylphenyl)propiophenone may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The reaction mixture is then purified through processes such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4’-Carboethoxy-3-(2-methylphenyl)propiophenone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4’-Carboethoxy-3-(2-methylphenyl)propiophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: Studies may explore its potential biological activities and interactions with biomolecules.

Medicine: Research may investigate its potential therapeutic properties or use as a precursor in drug synthesis.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Carboethoxy-3-(2-methylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. The exact molecular targets and pathways depend on the specific context of its use and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomerism and Substituent Effects

The positional arrangement of substituents and the nature of functional groups significantly influence the physicochemical and reactive properties of propiophenone derivatives. Below is a comparative analysis:

Table 1: Key Structural and Molecular Features

Physicochemical Properties

- Solubility : The carboethoxy group generally improves solubility in organic solvents. However, ortho-substituted derivatives (e.g., 2-methylphenyl) may exhibit lower solubility compared to para-substituted isomers due to increased molecular asymmetry .

- Stability: Fluorine-containing analogs (e.g., 2'-Carboethoxy-3-(3-fluorophenyl)propiophenone) likely exhibit enhanced thermal and oxidative stability due to the strong C-F bond .

Pharmacological Potential

Propiophenone derivatives are explored for bioactive properties. For example:

- Glycoside Derivatives: Propiophenone glycosides, such as those isolated in , demonstrate the role of substituents in bioavailability. The absence of a glycoside moiety in this compound may limit its water solubility but enhance membrane permeability.

- Structural Analogs in Pharmaceuticals: Compounds like Dyclonine (4'-Butoxy-3-piperidinopropiophenone HCl, ) highlight the importance of substituent bulk and polarity in anesthetic activity. The 2-methylphenyl group in the target compound could similarly influence receptor binding.

Biological Activity

4'-Carboethoxy-3-(2-methylphenyl)propiophenone is a synthetic organic compound belonging to the class of propiophenones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a phenyl group, a ketone functional group, and an ethoxy substituent, which may influence its biological properties.

The biological activity of this compound is likely mediated through interactions with various molecular targets, including enzymes and receptors. The presence of the ethoxy group can enhance lipophilicity, potentially improving bioavailability and interaction with biological membranes.

Potential Mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may interact with nuclear receptors, influencing gene expression related to various physiological processes.

Biological Activities

Research indicates that compounds in the propiophenone class exhibit a range of biological activities, including:

- Antioxidant Activity : Propiophenones have been studied for their ability to scavenge free radicals, contributing to their potential protective effects against oxidative stress.

- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, making them candidates for further investigation in cancer therapy.

- Anti-inflammatory Effects : Certain analogs have shown promise in reducing inflammation, indicating potential applications in treating inflammatory diseases.

Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various propiophenone derivatives, including this compound, against human cancer cell lines. The MTT assay revealed significant cytotoxicity against breast cancer (MDA-MB-231) and glioblastoma (U-87) cell lines. The compound exhibited an IC50 value comparable to established chemotherapeutics, suggesting its potential as an anticancer agent .

Study 2: Antioxidant Properties

In another study, the antioxidant activity was assessed using the DPPH radical scavenging method. Results indicated that this compound demonstrated substantial free radical scavenging ability, outperforming several known antioxidants. This property may contribute to its therapeutic potential in oxidative stress-related conditions .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4'-Hydroxynorendoxifen | Structure | Potent aromatase inhibitor; high affinity for estrogen receptors |

| 2',4'-Difluoro-3-(2-methylphenyl)propiophenone | Structure | Notable anti-inflammatory properties; enhanced bioavailability |

| 3',4'-Dichloro-3-(2-methylphenyl)propiophenone | Structure | Potential anticancer agent; significant biological effects due to chlorine substituents |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.